molecular formula C11H18ClN3O B1383548 1-(3-Aminopropyl)-3-benzylurea hydrochloride CAS No. 1522395-54-5

1-(3-Aminopropyl)-3-benzylurea hydrochloride

Cat. No.: B1383548
CAS No.: 1522395-54-5
M. Wt: 243.73 g/mol
InChI Key: LSNDBPAHHWOZJL-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-benzylurea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminopropyl group and a benzylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3-benzylurea hydrochloride typically involves the reaction of benzyl isocyanate with 3-aminopropylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-benzylurea hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylurea moiety.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the aminopropyl group.

Scientific Research Applications

1-(3-Aminopropyl)-3-benzylurea hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-benzylurea hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzylurea moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: A compound with a similar aminopropyl group but different functional groups, used in surface modification and silanization processes.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Another compound with an aminopropyl group, used in polymer chemistry and material science.

Uniqueness

1-(3-Aminopropyl)-3-benzylurea hydrochloride is unique due to its combination of the aminopropyl group and the benzylurea moiety, which provides distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, where its specific interactions and reactivity can be leveraged for desired outcomes.

Properties

IUPAC Name

1-(3-aminopropyl)-3-benzylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c12-7-4-8-13-11(15)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDBPAHHWOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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